![molecular formula C14H19BrO B14232984 4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene CAS No. 594858-59-0](/img/structure/B14232984.png)
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethenyl group, and an isopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable precursor, followed by the introduction of the ethenyl and isopropoxy groups through various organic reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The ethenyl group can participate in oxidation and reduction reactions, leading to different products.
Addition Reactions: The double bond in the ethenyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or platinum. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce aldehydes or ketones.
Applications De Recherche Scientifique
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene exerts its effects involves interactions with various molecular targets. The bromopropyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethenyl group can participate in polymerization reactions, while the isopropoxy group can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Chloropropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene
- 4-(3-Bromopropyl)-2-ethenyl-1-[(methyl)oxy]benzene
- 4-(3-Bromopropyl)-2-propenyl-1-[(propan-2-yl)oxy]benzene
Uniqueness
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromopropyl group allows for versatile substitution reactions, while the ethenyl group provides opportunities for addition and polymerization reactions. The isopropoxy group enhances the compound’s solubility and stability.
Propriétés
Numéro CAS |
594858-59-0 |
|---|---|
Formule moléculaire |
C14H19BrO |
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
4-(3-bromopropyl)-2-ethenyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C14H19BrO/c1-4-13-10-12(6-5-9-15)7-8-14(13)16-11(2)3/h4,7-8,10-11H,1,5-6,9H2,2-3H3 |
Clé InChI |
NMDGCPCGILDDDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)CCCBr)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


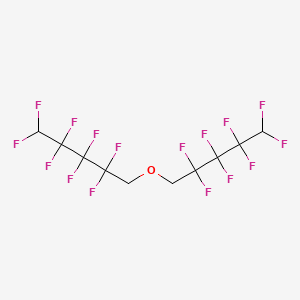

![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)
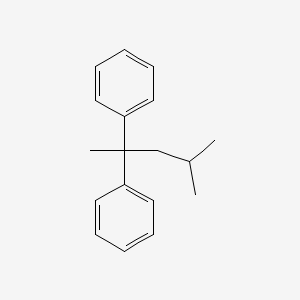
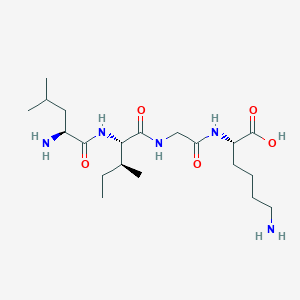


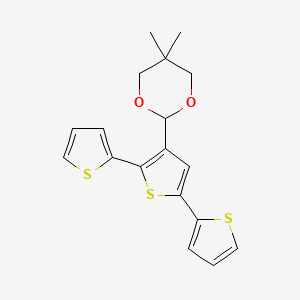
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
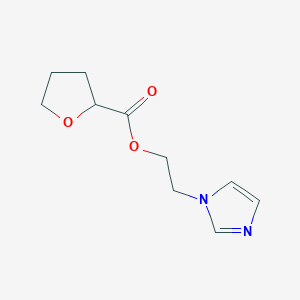
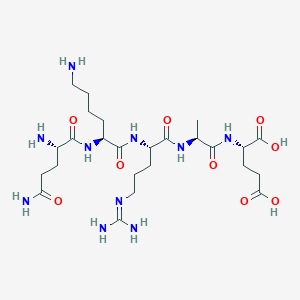
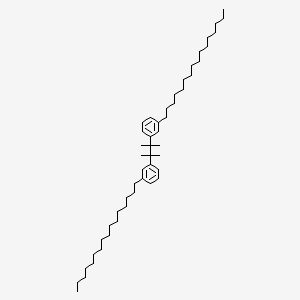
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
